1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(2-Chlorobenzoyl)-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles It is characterized by the presence of a chlorobenzoyl group attached to the benzotriazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of 2-chlorobenzoyl chloride with 1H-1,2,3-benzotriazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The benzotriazole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), base (triethylamine), solvent (dichloromethane)
Reduction: Sodium borohydride, solvent (methanol or ethanol)
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide)
Major Products:
- Substituted benzotriazoles
- Reduced alcohol derivatives
- Oxidized benzotriazole derivatives
Scientific Research Applications
1-(2-Chlorobenzoyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorobenzoyl group, facilitating reactions with nucleophiles. The benzotriazole ring can participate in electron transfer processes, making it useful in redox reactions. The specific pathways and targets depend on the context of its application, such as its use in biological systems or material science.
Comparison with Similar Compounds
- 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
- 1-(2-Chlorobenzoyl)-2-phenylhydrazine
- 1-(2-Chlorobenzoyl)-3-methylbenzotriazole
Comparison: 1-(2-Chlorobenzoyl)-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern and the presence of both a chlorobenzoyl group and a benzotriazole ring. This combination imparts distinct chemical reactivity and potential applications compared to other similar compounds. For instance, the presence of the benzotriazole ring can enhance its stability and electron transfer capabilities, making it more suitable for certain applications in materials science and organic synthesis.
Properties
IUPAC Name |
benzotriazol-1-yl-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-10-6-2-1-5-9(10)13(18)17-12-8-4-3-7-11(12)15-16-17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGVKPQRAANIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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